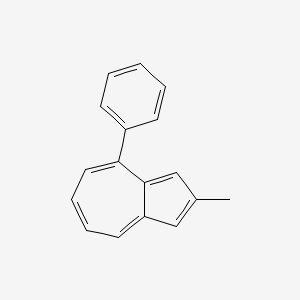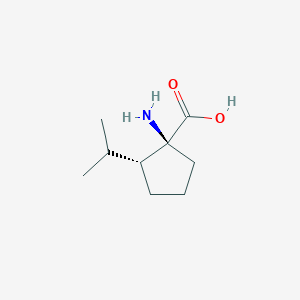
2-Methyl-4-phenylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-phenylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulenes are non-benzenoid aromatic hydrocarbons with a fused structure of five- and seven-membered rings. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylazulene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylcycloheptatriene with phenylacetylene under specific conditions to form the azulene ring system. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-phenylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the azulene ring into a dihydro or tetrahydro form.
Substitution: Electrophilic substitution reactions can occur at specific positions on the azulene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted azulenes, quinones, and hydrogenated azulene derivatives. These products have diverse applications in various fields.
Aplicaciones Científicas De Investigación
2-Methyl-4-phenylazulene has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and electronic properties of non-benzenoid hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Azulene derivatives are explored for their therapeutic potential in treating skin disorders and other medical conditions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-phenylazulene involves its interaction with biological pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation. This inhibition leads to anti-inflammatory effects. The compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Azulene: The parent compound of the azulene family, known for its deep blue color and aromatic properties.
Guaiazulene: A derivative of azulene with a methyl group at the 1-position and an isopropyl group at the 4-position, used in cosmetics and pharmaceuticals.
Chamazulene: Another azulene derivative with anti-inflammatory properties, found in chamomile oil.
Uniqueness
2-Methyl-4-phenylazulene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Propiedades
Número CAS |
609768-78-7 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-methyl-4-phenylazulene |
InChI |
InChI=1S/C17H14/c1-13-11-15-9-5-6-10-16(17(15)12-13)14-7-3-2-4-8-14/h2-12H,1H3 |
Clave InChI |
SNANJNGPWYVMEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C(C2=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)



![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)

![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)



![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)

